2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a butylphenoxy group and a diethylamino phenyl group connected through an acetohydrazide linkage, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of 4-Butylphenoxy Acetohydrazide: This step involves the reaction of 4-butylphenol with chloroacetyl chloride to form 4-butylphenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-butylphenoxy acetohydrazide.
Condensation Reaction: The 4-butylphenoxy acetohydrazide is then condensed with 4-(diethylamino)benzaldehyde under acidic conditions to form the final product, 2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenoxy or diethylamino groups.
Reduction: Reduced forms of the hydrazide linkage or the phenyl groups.
Substitution: Substituted phenoxy or diethylamino derivatives.
Scientific Research Applications
2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone oxalate
Uniqueness
2-(4-Butylphenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31N3O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H31N3O2/c1-4-7-8-19-11-15-22(16-12-19)28-18-23(27)25-24-17-20-9-13-21(14-10-20)26(5-2)6-3/h9-17H,4-8,18H2,1-3H3,(H,25,27)/b24-17+ |
InChI Key |
KEXHUYJQIUBEOA-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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